REACTION_CXSMILES
|
[Cl:1]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[CH2:13]([C:15]1[NH:16][C:17]([CH2:22][OH:23])=[C:18](CO)[N:19]=1)[CH3:14].C(O)C>O1CCOCC1>[CH2:13]([C:15]1[NH:16][C:17]([CH2:22][OH:23])=[C:18]([Cl:1])[N:19]=1)[CH3:14]
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Name
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|
Quantity
|
6.6 mmol
|
Type
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reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
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Name
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2-ethyl-4,5-bis(hydroxymethyl) imidazole
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(=C(N1)CO)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Type
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CUSTOM
|
Details
|
with stirring over a period of about 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for one hour
|
Duration
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1 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with ethanol
|
Type
|
CUSTOM
|
Details
|
the extract was evaporated to dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting solid product was then extracted with acetone
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Type
|
CONCENTRATION
|
Details
|
the extract was concentrated
|
Type
|
CONCENTRATION
|
Details
|
the effluent was further concentrated
|
Type
|
CUSTOM
|
Details
|
was recrystallized from acetonitrile
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(=C(N1)Cl)CO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |